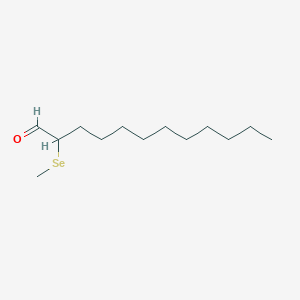
2-(Methylselanyl)dodecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylselanyl)dodecanal is an organic compound with the chemical formula C13H26OSe It is a derivative of dodecanal, where a methylselanyl group is attached to the second carbon of the dodecanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylselanyl)dodecanal typically involves the introduction of a methylselanyl group to dodecanal. One common method is the reaction of dodecanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylselanyl)dodecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Methylselanyl)dodecanoic acid.
Reduction: 2-(Methylselanyl)dodecanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylselanyl)dodecanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylselanyl)dodecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylselanyl group may also contribute to the compound’s biological activity by interacting with cellular components and modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dodecanal: The parent compound, which lacks the methylselanyl group.
2-(Methylthio)dodecanal: A similar compound where the selenium atom is replaced with sulfur.
2-(Methylselanyl)undecanal: A similar compound with one less carbon in the aldehyde chain.
Uniqueness
2-(Methylselanyl)dodecanal is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61759-14-6 |
|---|---|
Molecular Formula |
C13H26OSe |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-methylselanyldodecanal |
InChI |
InChI=1S/C13H26OSe/c1-3-4-5-6-7-8-9-10-11-13(12-14)15-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
FZNCWLXUXDLVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C=O)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















